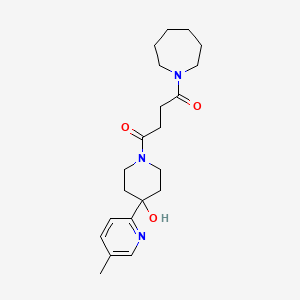
1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a chemical compound used in scientific research. It is a derivative of piperidine and is known for its potential to interact with certain receptors in the brain.
Mechanism of Action
The mechanism of action of 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves its interaction with the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and lipid metabolism. When this compound binds to the sigma-1 receptor, it can modulate these processes, leading to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol are not fully understood. However, studies have shown that it can modulate calcium signaling, enhance neuroprotection, and reduce inflammation. It has also been shown to have potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in lab experiments is its potential as a therapeutic agent for various neurological disorders. This makes it a promising compound for further study. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One direction is to study its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to further investigate its mechanism of action and how it interacts with the sigma-1 receptor. Additionally, there is potential for the development of new derivatives of this compound with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a multistep process. The first step involves the reaction of 5-methyl-2-pyridylmagnesium bromide with 4-oxo-1-azepanecarboxylic acid. This reaction results in the formation of 4-(5-methylpyridin-2-yl)piperidine-4-carboxylic acid. The second step involves the reaction of this intermediate with ethyl chloroformate, which results in the formation of the corresponding ethyl ester. The final step involves the reduction of the ester to the alcohol using sodium borohydride.
Scientific Research Applications
1-(4-azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been used in scientific research to study its potential as a ligand for certain receptors in the brain. Specifically, it has been shown to interact with the sigma-1 receptor, which is involved in a variety of physiological processes, including cell survival, neuroprotection, and pain modulation. This compound has also been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
1-(azepan-1-yl)-4-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-17-6-7-18(22-16-17)21(27)10-14-24(15-11-21)20(26)9-8-19(25)23-12-4-2-3-5-13-23/h6-7,16,27H,2-5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVIAAVSDLGNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)CCC(=O)N3CCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Azepan-1-yl-4-oxobutanoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5490578.png)
![4-[4-(2-pyridinylmethoxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5490588.png)
![3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5490594.png)
![N-benzyl-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5490609.png)

![1-{1-[(1-aminocyclopropyl)carbonyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5490623.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5490631.png)
![N-cyclopentyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5490638.png)
![3-methyl-8-[3-(4H-1,2,4-triazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5490640.png)



![ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5490679.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5490685.png)